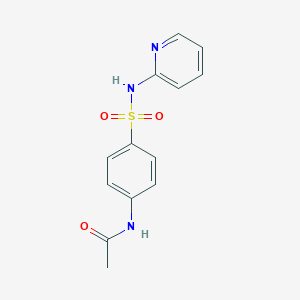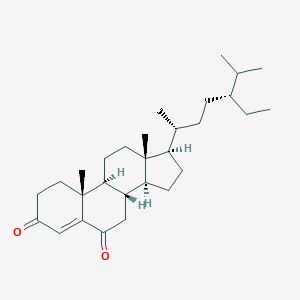![molecular formula C27H28ClNO3 B027399 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate CAS No. 104691-76-1](/img/structure/B27399.png)
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Chloroethyl-dbpe-carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are known for their diverse applications in various fields, including agriculture, medicine, and industry. N-Chloroethyl-dbpe-carbamate is particularly notable for its potential use in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroethyl-dbpe-carbamate typically involves the reaction of a chloroethylamine with a carbamoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{Cl-CO-NH}_2 \rightarrow \text{R-NH-CO-NH}_2 + \text{HCl} ]
In this reaction, R represents the chloroethyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of N-Chloroethyl-dbpe-carbamate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-Chloroethyl-dbpe-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: N-Chloroethyl-dbpe-carbamate can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
N-Chloroethyl-dbpe-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug design, particularly as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-Chloroethyl-dbpe-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the enzyme.
相似化合物的比较
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar structural features.
Methyl carbamate: A simpler carbamate with a methyl group instead of a chloroethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties.
Uniqueness
N-Chloroethyl-dbpe-carbamate is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for designing drugs with specific target interactions and improved pharmacokinetic properties.
属性
CAS 编号 |
104691-76-1 |
|---|---|
分子式 |
C27H28ClNO3 |
分子量 |
450 g/mol |
IUPAC 名称 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
InChI 键 |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
同义词 |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

